molecular formula C29H28N2O4S B11671166 Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate

Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate

Cat. No.: B11671166
M. Wt: 500.6 g/mol
InChI Key: RJDSUUVDLAGOPI-ZSBARMHISA-N
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Description

Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the furan ring, and the benzoate ester. Common reagents used in these reactions include cyclohexanone, phenyl isothiocyanate, and ethyl 4-bromobenzoate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.

Comparison with Similar Compounds

Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

Molecular Formula

C29H28N2O4S

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-(3-cyclohexyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C29H28N2O4S/c1-2-34-28(33)21-15-13-20(14-16-21)25-18-17-24(35-25)19-26-27(32)31(23-11-7-4-8-12-23)29(36-26)30-22-9-5-3-6-10-22/h3,5-6,9-10,13-19,23H,2,4,7-8,11-12H2,1H3/b26-19-,30-29?

InChI Key

RJDSUUVDLAGOPI-ZSBARMHISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5

Origin of Product

United States

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